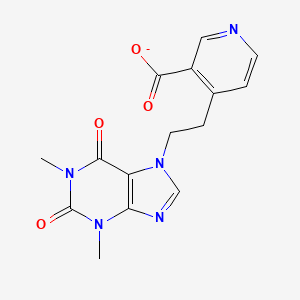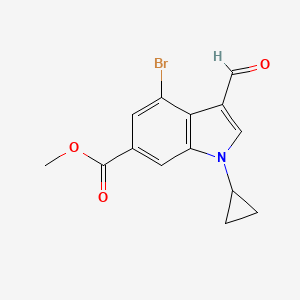![molecular formula C8H11N5O B13091509 7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol CAS No. 58256-06-7](/img/structure/B13091509.png)
7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol can be achieved through various synthetic routes. One common method involves the reaction of 1H-1,2,4-triazol-3-amine with an appropriate aldehyde and acetone in the presence of an acid catalyst such as p-toluenesulfonic acid (TsOH). This reaction typically proceeds under microwave irradiation at elevated temperatures (e.g., 125°C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration can further improve the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents such as tetrahydrofuran (THF) or diethyl ether under anhydrous conditions.
Substitution: Halides, electrophiles; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at varying temperatures depending on the reactivity of the reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as topoisomerase I, by binding to the enzyme’s active site and preventing its normal function . This inhibition can lead to the disruption of DNA replication and cell division, resulting in the death of cancer cells. Additionally, the compound may interact with other molecular targets, such as receptors or ion channels, to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: This compound shares a similar triazolopyrimidine core structure and exhibits comparable biological activities.
5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ols: These derivatives are synthesized through similar synthetic routes and have been studied for their antimicrobial and antifungal properties.
Uniqueness
The uniqueness of 7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamino and methyl groups at specific positions on the triazolopyrimidine core can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
58256-06-7 |
|---|---|
Formule moléculaire |
C8H11N5O |
Poids moléculaire |
193.21 g/mol |
Nom IUPAC |
7-(ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol |
InChI |
InChI=1S/C8H11N5O/c1-3-9-7-6(14)5(2)12-8-10-4-11-13(7)8/h4,9,14H,3H2,1-2H3 |
Clé InChI |
VKOKSOMFSHWYKW-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C(=NC2=NC=NN12)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)
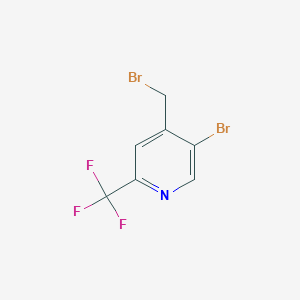
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
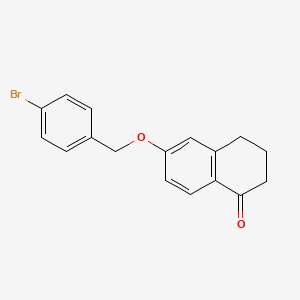
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
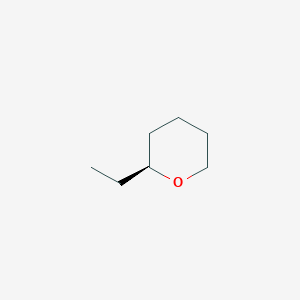
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)


![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
